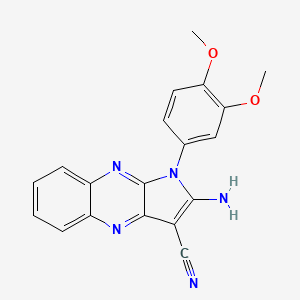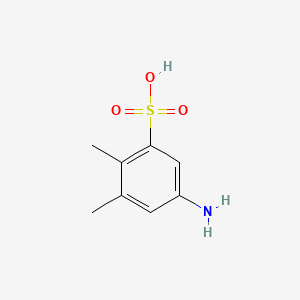
alpha-(2-Bromo-P-tolylimino)-O-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-Bromo-P-tolylimino)-O-cresol is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom, a tolyl group, and a cresol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Bromo-P-tolylimino)-O-cresol typically involves the reaction of 2-bromo-p-toluidine with o-cresol under specific conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reagents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(2-Bromo-P-tolylimino)-O-cresol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: It can be used as an intermediate in the synthesis of other organic compounds.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It could be used in the production of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism by which alpha-(2-Bromo-P-tolylimino)-O-cresol exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-(2-Chloro-P-tolylimino)-O-cresol
- Alpha-(2-Fluoro-P-tolylimino)-O-cresol
- Alpha-(2-Iodo-P-tolylimino)-O-cresol
Uniqueness
Alpha-(2-Bromo-P-tolylimino)-O-cresol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The specific properties and applications of the compound would be determined by its structural features and the nature of the substituents.
Propriétés
Numéro CAS |
82607-54-3 |
|---|---|
Formule moléculaire |
C14H12BrNO |
Poids moléculaire |
290.15 g/mol |
Nom IUPAC |
2-[(2-bromo-4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12BrNO/c1-10-6-7-13(12(15)8-10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Clé InChI |
BBAWSCZELJHBAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=CC2=CC=CC=C2O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964578.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11964589.png)
![4-{[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964592.png)


![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11964604.png)

![10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964608.png)




![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11964646.png)
![(2E)-5-[3-(trifluoromethyl)benzyl]-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11964647.png)
